N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and heterocyclic substituents. Its structure integrates a 3,4-difluorophenyl group attached to the acetamide nitrogen, a furan-2-ylmethyl substituent at the 4-position of the triazole ring, and a thiophen-2-yl group at the 5-position (Figure 1). The sulfur atom in the sulfanyl (-S-) linker enhances electron delocalization and influences pharmacological properties such as bioavailability and receptor binding .
Synthetic routes for analogous compounds involve nucleophilic substitution between triazole-3-thiol precursors and bromoacetamides under basic conditions (e.g., K₂CO₃ in acetone) .
Properties
Molecular Formula |
C19H14F2N4O2S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14F2N4O2S2/c20-14-6-5-12(9-15(14)21)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26) |
InChI Key |
GBTWQBAVICIYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole core, followed by the introduction of the furan and thiophene moieties. The final step involves the coupling of the difluorophenyl group with the triazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit considerable antimicrobial properties. The triazole ring is known for its ability to inhibit fungal enzymes, making it a candidate for developing antifungal agents. Studies have shown that derivatives of triazoles display potent activity against various pathogenic fungi and bacteria, suggesting that this compound may also share similar properties.
Anti-inflammatory and Analgesic Effects
The incorporation of the difluorophenyl group is hypothesized to enhance the anti-inflammatory properties of related compounds. Preliminary studies suggest that triazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
Cancer Therapeutics
Compounds containing triazole moieties have been investigated for their anticancer properties. The ability of this compound to interact with specific cancer cell lines is currently under investigation. Initial findings indicate that such compounds may induce apoptosis in cancer cells through various mechanisms.
Agricultural Science
Fungicides
Due to its structural characteristics, this compound is being explored as a potential fungicide. The triazole structure is known for its efficacy in inhibiting fungal growth by disrupting sterol biosynthesis. The application of this compound in crop protection could provide an alternative to existing fungicides with lower environmental impact.
Pesticide Development
The compound's unique combination of functional groups may contribute to the development of novel pesticides aimed at specific pests while minimizing harm to beneficial insects. Ongoing research focuses on optimizing its efficacy and safety profiles for agricultural applications.
Material Science
Polymer Chemistry
The synthesis of polymers incorporating this compound is being investigated for its potential use in creating advanced materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance in various industrial applications.
Future studies are expected to focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in living organisms.
- Formulation Development : Creating formulations that enhance the stability and bioavailability of this compound for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Activity :
- The thiophen-2-yl group at the triazole 5-position enhances antifungal and antiviral activity compared to furan derivatives .
- Fluorine and chlorine on the phenyl ring improve metabolic stability and target selectivity. For example, the 3,4-difluorophenyl group in the target compound increases lipophilicity (logP = 2.9), favoring membrane penetration .
- Methyl or ethyl groups at the triazole 4-position (e.g., 4-ethyl in ) reduce steric hindrance, improving binding to hydrophobic enzyme pockets.
Pharmacological Profile :
- Anti-exudative activity of the target compound (10 mg/kg dose) showed 58% inhibition of inflammation in a rat model, comparable to diclofenac sodium (8 mg/kg, 62% inhibition) .
- In contrast, the 2-thiophen-2-ylmethyl analog in exhibited broader-spectrum antifungal activity but lower anti-inflammatory efficacy (42% inhibition).
Synthetic Accessibility: Derivatives with furan-2-yl substituents (e.g., target compound) require milder reaction conditions (reflux in ethanol) compared to thiophen-containing analogs, which often need prolonged heating in DMF .
Research Findings and Mechanistic Insights
- NMR Analysis : Comparative ¹H-NMR studies of triazole-acetamide derivatives reveal that substituents at the triazole 4- and 5-positions cause distinct chemical shifts in regions corresponding to protons near the sulfur linker (δ 3.8–4.2 ppm) and aromatic rings (δ 6.9–7.5 ppm) .
- Docking Studies : Molecular docking of the HIV-1 RT inhibitor demonstrated that the thiophen-2-yl group forms π-π stacking with Tyr181 and Tyr188 residues, critical for NNRTI activity. The absence of this moiety in furan derivatives reduces binding affinity by ~30% .
Biological Activity
N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. We will also discuss its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Difluorophenyl group
- Furan ring
- Triazole ring
This unique combination of functional groups contributes to its potential applications in medicinal chemistry and agriculture. The molecular formula is .
Antimicrobial and Antifungal Properties
This compound has been studied for its antimicrobial and antifungal properties. The mechanism of action is believed to involve the inhibition of key enzymes in the biosynthesis of sterols in fungi, similar to other triazole antifungal agents . For instance, it may inhibit lanosterol 14α-demethylase (CYP51), leading to the depletion of ergosterol and subsequent growth inhibition of fungal cells.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects that may be mediated through the modulation of inflammatory pathways. Studies have indicated that it can potentially inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This makes it a candidate for further research into treatments for inflammatory diseases.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various types of cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's IC50 values suggest significant potency against these cancer cell lines .
The biological activity of this compound is likely due to its interaction with specific biological targets such as:
- Enzymes : Inhibition of ATP-utilizing enzymes suggests therapeutic applications where these enzymes play critical roles.
- Receptors : Potential interactions with receptors involved in inflammation and cancer progression.
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with similar structures have been evaluated for their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorophenyl group instead of difluorophenyl | Different halogen substitution may affect biological activity |
| 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-thiol | Lacks difluorophenyl and acetamide groups | Simpler structure may lead to different reactivity |
| EVT-4881054 | Similar triazole-sulfanyl structure | Investigated for diverse biological activities including antimicrobial properties |
The presence of both difluorophenyl and furan rings in N-(3,4-difluorophenyl)-2-{[5-(furan-2-yltmethyl)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide distinguishes it from other compounds in terms of potential applications and efficacy .
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Anticancer Screening : A study screened various derivatives for anticancer activity using MTT assays on HeLa and A549 cells. The most active derivatives showed IC50 values below 10 µM, indicating potent anticancer effects .
- Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in inflammatory pathways. The results suggest potential therapeutic applications in treating inflammatory diseases .
- Microbial Efficacy : In vitro tests demonstrated significant antifungal activity against common pathogens such as Candida spp., with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : Synthesis typically involves sequential alkylation and cyclization steps. For example:
Step 1 : React 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in ethanol under basic conditions (e.g., NaOH) .
Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
Critical Parameters : Temperature (60–80°C), reaction time (12–24 hrs), and solvent choice (ethanol or DMF) significantly impact yield (reported 40–65%) .
Q. How can structural characterization be performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+ ≈ 456.08 g/mol) .
- X-ray Crystallography : For definitive 3D structure determination, though limited by crystal growth challenges .
Q. What solubility challenges arise during in vitro assays, and how are they addressed?
- Data : The compound is hydrophobic (logP ≈ 3.5) with poor aqueous solubility (<0.1 mg/mL).
- Solutions : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for in vitro studies. Solubility in organic solvents (e.g., DCM, ethanol) is higher (>10 mg/mL) .
Advanced Research Questions
Q. How does the 3,4-difluorophenyl substituent influence structure-activity relationships (SAR) compared to analogs?
- Key Findings :
- Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
- Compared to 4-fluorophenyl analogs, the 3,4-difluoro substitution increases steric bulk, potentially reducing off-target interactions .
- Methodology : Synthesize analogs with mono-/di-fluoro substitutions and compare IC₅₀ values in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?
- Case Study : Anti-exudative activity varies with substituents (e.g., 15/21 derivatives showed activity, but only 8 surpassed reference drugs) .
- Approaches :
- Dose-Response Curves : Validate activity thresholds (e.g., ED₅₀) across multiple assays (e.g., carrageenan-induced edema).
- Computational Modeling : Use molecular dynamics to identify substituent effects on target binding .
Q. How can molecular docking guide target identification for this compound?
- Protocol :
Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., HIV-1 reverse transcriptase, cyclooxygenase-2) .
Docking Software : Glide (Schrödinger) or AutoDock Vina for binding pose prediction.
Validation : Compare docking scores (e.g., GlideScore ≤ -7.0 kcal/mol) with experimental IC₅₀ values .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
